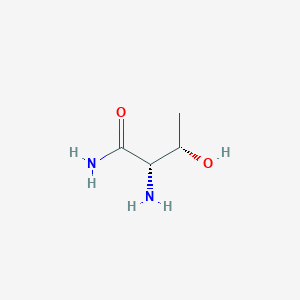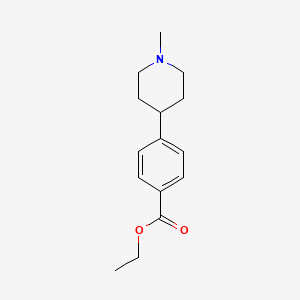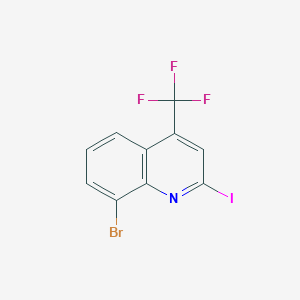
2-Aminohexafluorobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Aminohexafluorobutanoic acid is a fluorinated amino acid with the molecular formula C4H3F6NO2. This compound is characterized by the presence of six fluorine atoms, which impart unique chemical properties. It is used in various scientific research fields due to its distinctive structure and reactivity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Aminohexafluorobutanoic acid typically involves the alkylation of glycine Schiff base with fluorinated alkyl halides under basic conditions. A common method employs a recyclable chiral auxiliary to form a Ni(II) complex with glycine Schiff base, which is then alkylated with CF3-CH2-I .
Industrial Production Methods: Large-scale production of this compound can be achieved using the same synthetic route, with modifications to optimize yield and purity. The process involves the formation of the Ni(II) complex, alkylation, and subsequent disassembly to reclaim the chiral auxiliary and obtain the target compound .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Aminohexafluorobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different fluorinated derivatives.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield fluorinated carboxylic acids, while substitution reactions can produce various N-substituted derivatives .
Wissenschaftliche Forschungsanwendungen
2-Aminohexafluorobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex fluorinated compounds.
Biology: The compound is studied for its potential as a bioisostere of leucine in drug design.
Medicine: Research focuses on its use in developing fluorinated pharmaceuticals with improved metabolic stability.
Wirkmechanismus
The mechanism of action of 2-Aminohexafluorobutanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with biological molecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
- 2-Amino-4,4,4-trifluorobutanoic acid
- 2-Amino-3,3,3-trifluoropropanoic acid
Comparison: 2-Aminohexafluorobutanoic acid is unique due to the presence of six fluorine atoms, which significantly enhance its chemical stability and reactivity compared to similar compounds with fewer fluorine atoms. This makes it particularly valuable in applications requiring high thermal and chemical stability .
Eigenschaften
Molekularformel |
C4H3F6NO2 |
|---|---|
Molekulargewicht |
211.06 g/mol |
IUPAC-Name |
2-amino-2,3,3,4,4,4-hexafluorobutanoic acid |
InChI |
InChI=1S/C4H3F6NO2/c5-2(11,1(12)13)3(6,7)4(8,9)10/h11H2,(H,12,13) |
InChI-Schlüssel |
VOSIBYLLTWGOOM-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)(C(C(C(F)(F)F)(F)F)(N)F)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{2-[2-(2-{2-[2-(2-Ethoxy-ethoxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethoxy}-ethanol](/img/structure/B13116598.png)
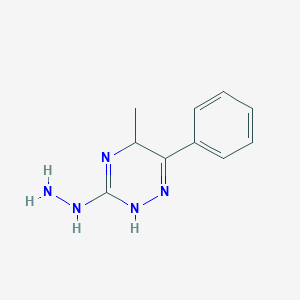
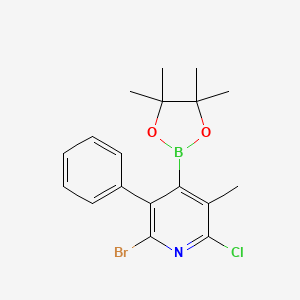

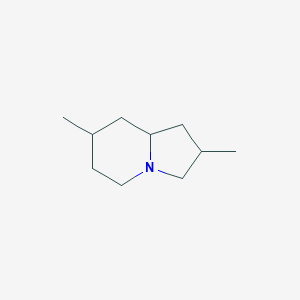
![2-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)cyclohexanamine](/img/structure/B13116626.png)
![1,2,5,6-Tetramethyl-1H-imidazo[4,5-B]pyrazine](/img/structure/B13116645.png)
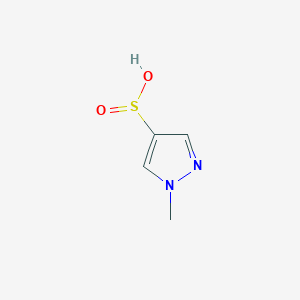
![Methyl 3-amino-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B13116657.png)
![2-(Pyrazolo[1,5-a]pyridin-3-yl)acetamide](/img/structure/B13116667.png)
![7H-Thiopyrano[2,3-d]pyrimidine](/img/structure/B13116669.png)
